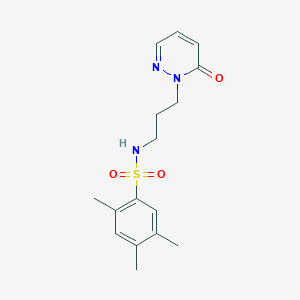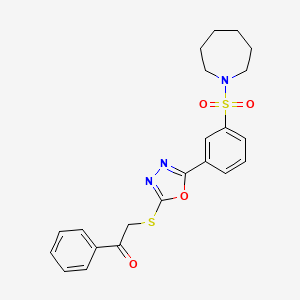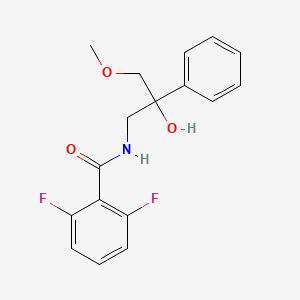![molecular formula C12H18N2O4 B2805941 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 2044712-64-1](/img/structure/B2805941.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid is a compound composed of a tert-butoxycarbonyl-protected amino group and a pyrrole group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid typically involves a multi-step process. One common route includes:
Protection of the amino group with a tert-butoxycarbonyl group (Boc).
Introduction of the pyrrole ring via coupling reactions.
Formation of the propanoic acid moiety through carboxylation reactions. Industrial Production Methods: While specific large-scale industrial methods may vary, the processes often mimic lab-scale synthesis with optimizations for yield, purity, and cost-efficiency.
化学反应分析
Types of Reactions::
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, especially involving the pyrrole ring and the carboxyl group.
Substitution: The presence of the Boc-protected amino group and the pyrrole ring enables various substitution reactions under appropriate conditions. Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride.
Substitution: Reagents like halogens or alkylating agents. Major Products Formed: The major products of these reactions typically involve modifications to the pyrrole ring or the propanoic acid chain, potentially leading to different derivatives with varied biological activities.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures. Biology: Due to its structural features, it finds applications in studying biological processes, particularly in enzyme inhibition and receptor binding studies. Medicine: It holds potential as a lead compound in drug development, particularly targeting diseases where its molecular targets are relevant. Industry: The compound is used in material science for designing novel materials with specific properties.
作用机制
Mechanism: The compound's activity is primarily through interactions with specific molecular targets, such as enzymes or receptors, modulating their activity. Molecular Targets and Pathways: These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which facilitate binding to target proteins or nucleic acids, influencing cellular pathways and biological outcomes.
相似化合物的比较
Similar Compounds::
2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar backbone with a phenyl group instead of a pyrrole.
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid: Analogous structure with a pyridine ring. Uniqueness: The unique combination of the Boc-protected amino group and the pyrrole ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid offers distinct reactivity and interactions compared to its analogs, making it particularly valuable for specific applications in drug design and material science.
Let me know if this captures what you need or if there are any sections you'd like to dive deeper into.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)8-14-6-4-5-7-14/h4-7,9H,8H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWRHTGRFMGKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2805860.png)
![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)
![ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2805866.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)
![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)


![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2805877.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)
